Bienvenue dans la boutique en ligne BenchChem!

Martinomycin

Antibacterial MIC Staphylococcus aureus

Martinomycin is a 2-deoxy-2-methyl structural analog of K-41A, produced by Streptomyces salvialis (LL-D37187). Unlike common ionophores (monensin, salinomycin), it exhibits superior anti-staphylococcal potency (MIC 0.12–0.5 μg/mL vs. MIC₉₀ 5.8 μg/mL for monensin). It serves as a validated 50S ribosomal inhibitor, a positive control in MRSA programs, and an insecticidal hit (80% S. eridania mortality at 10 ppm). Its unique methylation enables comparative SAR with K-41A for polyether ionophore structure-function mapping. For R&D use only; not for human or veterinary applications.

Molecular Formula C49H84O17
Molecular Weight 945.2 g/mol
Cat. No. B1676211
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMartinomycin
SynonymsLL-D 37187α, Martinomycin
Molecular FormulaC49H84O17
Molecular Weight945.2 g/mol
Structural Identifiers
SMILESCC1C(OC(C(C1OC2CCC(C(O2)C)OC)C)(C)O)C3CCC(O3)C4CCC(O4)C5(C(C(C6(O5)C(C(CC(O6)CC7C(C(C(C(O7)(C(C)C(=O)O)O)C)OC)(C)OC)OC)C)C)OC)C
InChIInChI=1S/C49H84O17/c1-24-40(62-39-21-19-32(54-11)30(7)59-39)26(3)47(10,52)65-41(24)35-17-16-33(60-35)34-18-20-37(61-34)46(9)43(57-14)28(5)49(66-46)25(2)36(55-12)22-31(63-49)23-38-45(8,58-15)42(56-13)27(4)48(53,64-38)29(6)44(50)51/h24-43,52-53H,16-23H2,1-15H3,(H,50,51)/t24-,25+,26+,27-,28+,29-,30+,31-,32-,33+,34-,35+,36+,37+,38-,39-,40-,41-,42-,43+,45-,46+,47-,48-,49-/m0/s1
InChIKeyVIAPPZHHJMCDEJ-JXBMCXTESA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Martinomycin: Polyether Antibiotic Procurement Specifications, Source, and Baseline Characteristics


Martinomycin is a polyether antibiotic (CAS 160791-16-2, molecular formula C₄₉H₈₄O₁₇, MW 945.18 g/mol) produced by the novel actinomycete Streptomyces salvialis strain LL-D37187 [1]. It is characterized as a 2-deoxy-2-methyl structural analog of the polyether antibiotic K-41A [2]. This compound exhibits potent activity against Gram-positive bacteria and has demonstrated insecticidal properties [3]. Its origin from a taxonomically distinct Streptomyces species [1] and its structural relationship to K-41A [2] establish its baseline identity for scientific evaluation and procurement decisions.

Why Martinomycin Is Not Interchangeable with Common Polyether Ionophores: A Quantitative Review of Potency and Spectrum


Direct substitution of martinomycin with other polyether ionophores (e.g., lasalocid, monensin, narasin, salinomycin) or the parent analog K-41A is scientifically unsupported without comparative testing. The unique 2-deoxy-2-methyl modification in martinomycin [1] differentiates it structurally from K-41A. Furthermore, its antibacterial potency against key Gram-positive pathogens, as demonstrated by minimum inhibitory concentration (MIC) values [2], may not be equivalent to that of other ionophores. For instance, while narasin exhibits comparable MIC ranges against some staphylococci (0.06–0.25 μg/mL) [3], other ionophores like monensin (MIC₉₀ 5.8 μg/mL) [4] and salinomycin (MIC 1–2 μg/mL) [5] are substantially less potent against S. aureus. The following section provides the specific, quantitative evidence required to assess martinomycin's differentiated performance profile.

Quantitative Differentiation Guide for Martinomycin Procurement: Potency, Spectrum, and Comparative Data


Martinomycin vs. Other Polyether Ionophores: Comparative MIC Data for Gram-Positive Pathogens

Martinomycin demonstrates potent antibacterial activity against Staphylococcus aureus with a reported minimum inhibitory concentration (MIC) range of 0.12–0.5 μg/mL across 11 clinical strains [1]. This potency is significantly higher than that of monensin, which exhibits an MIC₉₀ of 5.8 μg/mL against S. aureus [2]. Salinomycin also shows lower potency, with MIC values of 1–2 μg/mL against methicillin-resistant S. aureus (MRSA) [3]. In contrast, narasin exhibits a comparable MIC range of 0.06–0.25 μg/mL against staphylococcal isolates [4], indicating a similar potency profile. This data positions martinomycin as a compound with potent anti-staphylococcal activity, exceeding that of monensin and salinomycin.

Antibacterial MIC Staphylococcus aureus Polyether ionophore

Insecticidal Activity: Martinomycin's Differentiating Agrochemical Potential

Martinomycin induces 80% mortality in third instar Southern Army Worm (Spodoptera eridania) larvae when applied at a concentration of 10 ppm to bean leaves [1]. This insecticidal activity is a distinct property that is not a universal characteristic of all polyether ionophores. While other ionophores like monensin and salinomycin are primarily used as anticoccidials in veterinary medicine or as feed additives, martinomycin's demonstrated activity against a lepidopteran pest positions it as a candidate for agrochemical applications. No direct comparative data for other ionophores at identical concentrations is available in the primary literature, but this activity profile is a key differentiating factor for procurement in non-antibacterial research contexts.

Insecticidal Spodoptera eridania Agrochemical Pesticide

Structural Distinction from K-41A: The 2-Deoxy-2-Methyl Modification

Martinomycin is a 2-deoxy-2-methyl structural analog of the polyether antibiotic K-41A [1]. This specific modification distinguishes it from the parent compound and may influence its ionophore properties, membrane interactions, and biological activity. While direct comparative biological data between martinomycin and K-41A is not publicly available, the structural difference is a critical point of differentiation for researchers exploring structure-activity relationships (SAR) within the polyether class. K-41A itself has documented anti-HIV activity (inhibiting reverse transcriptase and integrase) [2], whereas martinomycin's primary documented activities are antibacterial and insecticidal [3]. The absence of reported anti-HIV data for martinomycin suggests a divergence in biological profile driven by this structural variation.

Structure-activity relationship Polyether K-41A Biosynthesis

Mechanism of Action: 50S Ribosomal Subunit Inhibition

Martinomycin has been classified as a protein synthesis inhibitor targeting the 50S ribosomal subunit [1]. This mechanism is consistent with many macrolide and polyether antibiotics. In contrast, other ionophores like monensin and salinomycin primarily act as carboxylic ionophores, disrupting ion gradients across cell membranes. While a direct, quantitative comparison of ribosomal binding affinity between martinomycin and other 50S inhibitors (e.g., erythromycin) is not available, the reported mechanism distinguishes martinomycin from ionophores that do not primarily target the ribosome. The orphan drug designation by Wyeth for Gram-positive infections [1] further supports the potential therapeutic relevance of this mechanism.

Mechanism of action Ribosome 50S Antibacterial

Spectrum of Activity: Potency Against S. pneumoniae and E. faecalis

Beyond S. aureus, martinomycin exhibits potent activity against Streptococcus pneumoniae (MIC = 0.06 μg/mL across three strains) and Enterococcus faecalis (MIC = 0.5 μg/mL) [1]. This broad Gram-positive spectrum is notable. For comparison, monensin shows limited activity against some Enterococcus species, and while narasin has potent anti-staphylococcal activity, its activity against pneumococci is less well-characterized. The low MIC against S. pneumoniae (0.06 μg/mL) is particularly relevant for respiratory tract infection models. This quantitative data expands the differentiation beyond a single pathogen, highlighting a potent and broad Gram-positive profile that may be advantageous in screening applications.

Antibacterial spectrum S. pneumoniae E. faecalis MIC

Recommended Application Scenarios for Martinomycin Based on Quantitative Evidence


Antibacterial Drug Discovery: Lead Compound for Potent Anti-Staphylococcal Agents

Martinomycin's low MIC against S. aureus (0.12–0.5 μg/mL), surpassing that of monensin and salinomycin, makes it an excellent lead compound or positive control in programs targeting staphylococcal infections, including MRSA. Its defined 50S ribosomal mechanism offers a starting point for medicinal chemistry optimization to improve selectivity or overcome resistance [1]. The quantitative MIC data supports its use in minimum inhibitory concentration assays and time-kill studies [2].

Agrochemical Research: Development of Novel Lepidopteran Pest Control Agents

The 80% mortality rate of S. eridania larvae at 10 ppm establishes martinomycin as a validated hit for insecticide development [1]. Researchers in crop protection can utilize martinomycin as a tool compound to study insecticidal mechanisms, screen for resistance, or as a starting point for structure-activity relationship (SAR) campaigns aimed at optimizing insecticidal potency and field stability [2].

Polyether Antibiotic SAR Studies: Probing the Role of C-2 Modification

As a 2-deoxy-2-methyl analog of K-41A, martinomycin is uniquely suited for comparative SAR studies within the polyether class [1]. Researchers can directly compare its ion-binding properties, membrane interactions, and biological activities (antibacterial, insecticidal) with those of K-41A and its derivatives to elucidate the functional consequences of this specific structural modification [2]. The divergence in reported bioactivities (antibacterial/insecticidal vs. anti-HIV) provides a clear phenotype for structure-function mapping [3].

Mechanism-of-Action Studies: Ribosomal Protein Synthesis Inhibition

Martinomycin's annotation as a 50S ribosomal subunit inhibitor positions it as a valuable chemical probe for studying bacterial translation [1]. It can be used in in vitro translation assays to compare its inhibition profile with other 50S binders (e.g., macrolides, chloramphenicol) or in ribosomal footprinting experiments to map its binding site [2]. Its orphan drug designation for Gram-positive infections underscores the potential therapeutic relevance of this mechanism [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Martinomycin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.